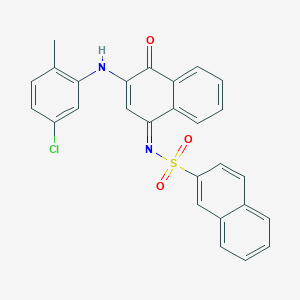
N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as NCL, is a synthetic compound that has been extensively studied for its potential use in scientific research. NCL is a naphthalimide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.
作用机制
The mechanism of action of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves the inhibition of Hsp90, a chaperone protein that is involved in the folding and activation of a variety of client proteins. Hsp90 is overexpressed in many cancer cells and is required for the growth and survival of these cells. By inhibiting the activity of Hsp90, this compound disrupts the function of a variety of client proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential use of this compound in other areas of research, such as the treatment of neurodegenerative diseases. Finally, researchers are interested in exploring the potential use of this compound as a tool for studying the function of Hsp90 and other chaperone proteins in the body.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have potent anti-cancer activity and a variety of other biochemical and physiological effects. While there are some limitations to the use of this compound, it remains a promising candidate for a variety of applications in scientific research.
合成方法
The synthesis of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves the reaction of 5-chloro-2-methylaniline with 1,8-naphthalic anhydride in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form the final compound, this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
科学研究应用
N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells.
属性
分子式 |
C27H19ClN2O3S |
|---|---|
分子量 |
487 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C27H19ClN2O3S/c1-17-10-12-20(28)15-24(17)29-26-16-25(22-8-4-5-9-23(22)27(26)31)30-34(32,33)21-13-11-18-6-2-3-7-19(18)14-21/h2-16,29H,1H3/b30-25- |
InChI 键 |
WYGLTCLYQJQTTN-JVCXMKTPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC4=CC=CC=C4C=C3)/C5=CC=CC=C5C2=O |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
